4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL (2-FLUOROPHENYL) ETHER
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Overview
Description
4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL (2-FLUOROPHENYL) ETHER is a complex organic compound characterized by the presence of a triazine ring substituted with morpholine groups and a fluorophenyl ether moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL (2-FLUOROPHENYL) ETHER typically involves the following steps:
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Formation of the Triazine Core: : The triazine core is synthesized by reacting cyanuric chloride with morpholine under controlled conditions. The reaction is usually carried out in a solvent such as dioxane or water, with sodium carbonate as a base. The temperature is maintained between 70-80°C .
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Introduction of the Fluorophenyl Ether Moiety: : The fluorophenyl ether group is introduced via a nucleophilic substitution reaction. This involves reacting the triazine core with a fluorophenyl ether precursor in the presence of a suitable base, such as triethylamine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL (2-FLUOROPHENYL) ETHER undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the morpholine groups can be replaced by other nucleophiles.
Oxidation and Reduction: The triazine ring and the fluorophenyl ether moiety can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium carbonate, triethylamine, and morpholine are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different substituents on the triazine ring .
Scientific Research Applications
4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL (2-FLUOROPHENYL) ETHER has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Material Science: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Industrial Chemistry: The compound serves as a precursor for the synthesis of other complex molecules used in various industrial processes.
Mechanism of Action
The mechanism of action of 4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL (2-FLUOROPHENYL) ETHER involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound inhibits enzymes such as phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), which are involved in cell growth and proliferation.
Signal Transduction Pathways: By inhibiting these enzymes, the compound disrupts key signal transduction pathways, leading to the suppression of cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline: This compound shares a similar triazine core but has an aniline group instead of a fluorophenyl ether moiety.
5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine: Known for its potent inhibitory activity against PI3K and mTOR, this compound is structurally related but has a pyridinyl group.
Uniqueness
4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL (2-FLUOROPHENYL) ETHER is unique due to its specific combination of a triazine ring, morpholine groups, and a fluorophenyl ether moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
4-[4-(2-fluorophenoxy)-6-morpholin-4-yl-1,3,5-triazin-2-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN5O3/c18-13-3-1-2-4-14(13)26-17-20-15(22-5-9-24-10-6-22)19-16(21-17)23-7-11-25-12-8-23/h1-4H,5-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCDDBBBRVNEXGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)OC3=CC=CC=C3F)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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